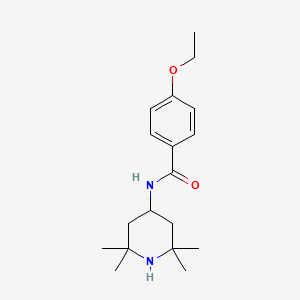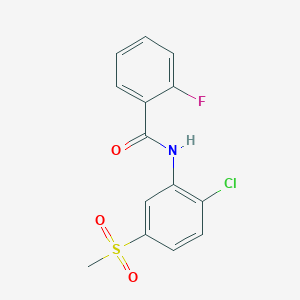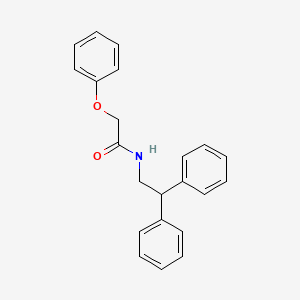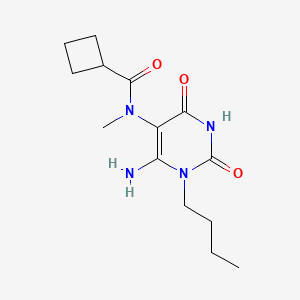
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide, also known as DMSPS, is a chemical compound that has been studied for its potential as a therapeutic agent in various diseases. DMSPS is a member of the pyridine sulfonamide family of compounds, which have been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
科学研究应用
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. In cancer, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infections, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
作用机制
The mechanism of action of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In inflammation, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In viral infections, N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide has been shown to inhibit the replication of viruses by interfering with viral gene expression and assembly.
实验室实验的优点和局限性
One advantage of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide is its broad-spectrum activity against various diseases, which makes it a potentially useful therapeutic agent. Another advantage is its relatively low toxicity, which makes it a safe compound for use in lab experiments. One limitation of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as autoimmune diseases and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on other cellular pathways. Additionally, research could be conducted to improve the solubility of N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide, which would make it easier to work with in lab experiments.
合成方法
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 2-methylprop-2-enylthiourea with 3-bromopyridine-2-sulfonic acid, followed by N,N-dimethylation of the resulting product. The final product is obtained by recrystallization and purification.
属性
IUPAC Name |
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S2/c1-9(2)8-16-11-6-5-10(7-12-11)17(14,15)13(3)4/h5-7H,1,8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPPPESRXVVMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC=C(C=C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-(2-methylprop-2-enylsulfanyl)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)

![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)


![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)


![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)